5-(1,3-Dioxolan-2-yl)-2-thienylzinc bromide

Catalog No.
S3356537
CAS No.
307531-84-6
M.F
C7H7BrO2SZn
M. Wt
300.5 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
5-(1,3-Dioxolan-2-yl)-2-thienylzinc bromide

CAS Number

307531-84-6

Product Name

5-(1,3-Dioxolan-2-yl)-2-thienylzinc bromide

IUPAC Name

bromozinc(1+);2-(2H-thiophen-2-id-5-yl)-1,3-dioxolane

Molecular Formula

C7H7BrO2SZn

Molecular Weight

300.5 g/mol

InChI

InChI=1S/C7H7O2S.BrH.Zn/c1-2-6(10-5-1)7-8-3-4-9-7;;/h1-2,7H,3-4H2;1H;/q-1;;+2/p-1

InChI Key

DZNBTCXRFDXCFM-UHFFFAOYSA-M

SMILES

C1COC(O1)C2=CC=[C-]S2.[Zn+]Br

Canonical SMILES

C1COC(O1)C2=CC=[C-]S2.[Zn+]Br

5-(1,3-Dioxolan-2-yl)-2-thienylzinc bromide is a chemical compound with the molecular formula C7_7H7_7BrO2_2SZn and a molecular weight of approximately 300.49 g/mol. This compound is characterized by its unique structure, which includes a thienyl group and a dioxolane moiety, contributing to its reactivity and potential applications in organic synthesis and material science . It is typically encountered as a solution in tetrahydrofuran at a concentration of 0.5 M, making it suitable for various

Applications in Cross-Coupling Reactions

One of the primary applications of 5-(DOX)-2-ZnBr is in palladium-catalyzed cross-coupling reactions. These reactions involve the formation of a carbon-carbon bond between two organic fragments. 5-(DOX)-2-ZnBr acts as the nucleophilic coupling partner, reacting with various organic electrophiles in the presence of a palladium catalyst. This allows for the introduction of the 5-(1,3-dioxolan-2-yl)-2-thienyl moiety into complex organic molecules.

Studies have shown successful cross-coupling of 5-(DOX)-2-ZnBr with various electrophiles, including:

  • Aryl halides SCBT:
  • Vinyl halides ScienceDirect:
  • Aryl triflates RSC Publishing:

5-(1,3-Dioxolan-2-yl)-2-thienylzinc bromide acts as a nucleophile in various reactions, particularly in cross-coupling reactions such as the Suzuki-Miyaura coupling. The thienyl group allows for the formation of carbon-carbon bonds with various electrophiles, enabling the synthesis of complex organic molecules . The presence of the dioxolane ring enhances its stability and solubility in organic solvents, facilitating its use in synthetic pathways.

While specific biological activity data for 5-(1,3-Dioxolan-2-yl)-2-thienylzinc bromide is limited, compounds containing thienyl and dioxolane moieties have been studied for their potential pharmacological properties. Thienyl derivatives are known to exhibit various biological activities, including antimicrobial and anti-inflammatory effects. The unique structure of this compound may contribute to similar bioactive properties, warranting further investigation into its medicinal applications .

The synthesis of 5-(1,3-Dioxolan-2-yl)-2-thienylzinc bromide typically involves the reaction of 2-thienylmagnesium bromide with 1,3-dioxolane derivatives under controlled conditions. The process can be summarized as follows:

  • Preparation of Thienyl Grignard Reagent: Reacting 2-thienylbromide with magnesium in dry ether to form 2-thienylmagnesium bromide.
  • Formation of Dioxolane Complex: Introducing a dioxolane derivative to the thienylmagnesium reagent.
  • Zinc Coordination: Adding zinc bromide to the reaction mixture to yield the final product.

This method allows for the selective formation of the desired zinc complex while minimizing side reactions .

5-(1,3-Dioxolan-2-yl)-2-thienylzinc bromide has several applications in organic chemistry:

  • Cross-Coupling Reactions: Employed in Suzuki-Miyaura coupling reactions to synthesize biaryl compounds.
  • Material Science: Utilized in the development of new materials with tailored properties due to its unique structural features.
  • Pharmaceutical Chemistry: Potentially useful in drug discovery and development due to its bioactive components .

Studies on the interactions of 5-(1,3-Dioxolan-2-yl)-2-thienylzinc bromide with other chemical entities are essential for understanding its reactivity and potential applications. Interaction studies typically focus on:

  • Reactivity with Electrophiles: Investigating how this compound reacts with various electrophiles to form new carbon-carbon bonds.
  • Biological Interactions: Exploring potential interactions with biological molecules that could lead to therapeutic applications.

Further research is needed to fully elucidate these interactions and their implications in synthetic and biological contexts .

Several compounds share structural similarities with 5-(1,3-Dioxolan-2-yl)-2-thienylzinc bromide. Here are some notable examples:

Compound NameStructure FeaturesUnique Aspects
2-Thienylzinc bromideContains thienyl groupSimpler structure without dioxolane
5-(1,3-Dioxolan-2-yl)-phenylzinc bromideDioxolane moiety with phenyl groupPotentially different reactivity profile
4-Methylthienylzinc bromideMethyl substitution on thienylVariation in electronic properties

These compounds highlight the uniqueness of 5-(1,3-Dioxolan-2-yl)-2-thienylzinc bromide due to its specific combination of functional groups, which may influence its reactivity and applications differently compared to simpler analogs .

Dates

Modify: 2023-08-19

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